molecular formula C8H5Br2FO2 B1530102 2,6-Dibromo-3-fluorophenylacetic acid CAS No. 1803837-94-6

2,6-Dibromo-3-fluorophenylacetic acid

Cat. No.: B1530102
CAS No.: 1803837-94-6
M. Wt: 311.93 g/mol
InChI Key: XYCVFVHUEBEPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-3-fluorophenylacetic acid is a high-value, multi-halogenated aromatic building block specifically designed for advanced research and development, particularly in pharmaceutical chemistry. Its structure incorporates both bromine and fluorine atoms on the phenyl ring, which allows researchers to precisely direct subsequent cross-coupling reactions and fine-tune the electronic properties and metabolic stability of target molecules . This compound is primarily used as a key precursor in the synthesis of more complex chemical entities. The carboxylic acid functional group offers a versatile handle for further derivatization, enabling its conversion into amides, esters, and other important linkages through standard coupling protocols . In scientific research, such fluorinated and brominated phenylacetic acid derivatives are instrumental in exploring new chemical spaces for drug discovery, serving as critical intermediates in the creation of potential analgesics, anti-inflammatory agents, and neurological disorder therapeutics . Furthermore, compounds of this class are of significant interest in the field of bioremediation studies, as some specialized enzymes, like reductive dehalogenases, have been shown to act on similar brominated and fluorinated substrates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its unique halogen pattern to develop novel compounds with enhanced biological activity and improved physicochemical properties .

Properties

IUPAC Name

2-(2,6-dibromo-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-2-6(11)8(10)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVFVHUEBEPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Diazotization and Vinylidene Chloride Addition

  • A substituted aniline (e.g., 2,6-dibromo-3-fluoroaniline) is dissolved in an acidic aqueous medium (e.g., sulfuric acid or hydrochloric acid) and cooled to low temperatures (-5 to 0 °C).
  • Sodium nitrite is added slowly to generate the diazonium salt in situ.
  • Vinylidene chloride is added dropwise in the presence of a phase transfer catalyst (such as tetrabutylammonium bromide) and a copper catalyst (e.g., cuprous bromide).
  • The reaction mixture is stirred and maintained at low temperature to control the formation of the intermediate 1-(2,2,2-trichloroethyl)-2,6-dibromo-3-fluorobenzene.

Step 2: Hydrolysis to Phenylacetic Acid

  • The trichloroethyl intermediate is subjected to acidic hydrolysis using a solvent system containing water and an organic solvent (e.g., dichloromethane, toluene, dichloroethane).
  • The hydrolysis is typically performed at elevated temperatures (80–90 °C) for several hours (8–15 hours).
  • After completion, the reaction mixture is cooled, and the organic phase is washed, concentrated, and crystallized to obtain the target this compound with high purity (>95% by HPLC).

Representative Experimental Data

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (HPLC) Notes
Diazotization & Vinylidene chloride addition 2,6-Dibromo-3-fluoroaniline, H2SO4/HCl, NaNO2, vinylidene chloride, CuBr, TBAB -5 to 0 2 hours ~90-95 Intermediate stage
Hydrolysis Acidic medium (H2SO4 or p-TsOH), organic solvent (toluene, DCE) 80–90 8–15 hours 80-90 Final product crystallization

Note: TBAB = tetrabutylammonium bromide; DCE = dichloroethane

Mechanistic Insights and Catalyst Roles

  • Diazotization: Converts the amino group into a diazonium salt, a versatile intermediate for aromatic substitution.
  • Copper Catalysts: Cuprous bromide facilitates the replacement of the diazonium group with bromine atoms via Sandmeyer-type reactions.
  • Phase Transfer Catalysts: Enhance the transfer of reactants between aqueous and organic phases, improving reaction efficiency.
  • Vinylidene Chloride: Acts as a reagent introducing the trichloroethyl group, which upon hydrolysis yields the acetic acid side chain.

Comparative Notes on Preparation Routes

Parameter Diazotization + Vinylidene Chloride Route Alternative Reduction Route (e.g., from bromo indolone)
Starting materials Substituted aniline Bromo indolone derivatives
Reaction complexity Moderate, involves diazotization and hydrolysis Multi-step, including reduction and bromination
Industrial suitability High, due to simple operation and environmental friendliness Moderate, involves more steps and reagents
Purity of final product >95% by HPLC ~98-99% by HPLC
Environmental considerations Uses less hazardous reagents, controlled conditions May involve harsher conditions

Summary of Research Findings

  • The diazotization addition method is a robust and scalable approach for synthesizing halogenated phenylacetic acids including this compound.
  • The use of vinylidene chloride and copper catalysts allows efficient formation of the trichloroethyl intermediate, which is key to introducing the acetic acid functionality.
  • Hydrolysis conditions are critical to achieving high yield and purity; solvent choice and temperature control are important parameters.
  • This method addresses common industrial challenges such as high cost, environmental pollution, and safety hazards associated with older methods.
  • Purification by crystallization and washing steps ensures high-purity final products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2,6-Dibromo-3-fluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluorophenylacetic acid
  • 2,6-Dibromo-3-chlorophenylacetic acid
  • 2,6-Dibromo-3-iodophenylacetic acid

Comparison: 2,6-Dibromo-3-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

2,6-Dibromo-3-fluorophenylacetic acid (DBFPA) is an organic compound characterized by its unique halogenated structure, which includes two bromine atoms and one fluorine atom attached to a phenyl ring with an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Chemical Formula : C₈H₅Br₂F O₂
  • Molecular Weight : Approximately 295.97 g/mol

The biological activity of DBFPA is largely attributed to its electrophilic nature, influenced by the presence of halogen substituents. These halogens can participate in biochemical interactions, potentially leading to modifications in cellular functions. The proposed mechanisms include:

  • Electrophilic Interactions : The bromine and fluorine atoms may act as electrophiles, allowing DBFPA to interact with nucleophilic sites on proteins or DNA, which could alter their functions.
  • Enzyme Inhibition : Preliminary studies suggest that DBFPA may inhibit specific enzymes involved in inflammatory and cancer pathways, although the exact molecular targets remain under investigation.

Antimicrobial Activity

DBFPA has shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism behind this activity may involve:

  • Disruption of microbial cell membranes.
  • Interference with metabolic processes within microbial cells.

In vitro studies indicate that DBFPA exhibits significant activity against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms.

Anticancer Activity

Research into the anticancer properties of DBFPA has revealed its potential effectiveness against various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : DBFPA demonstrated cytotoxic effects on human cancer cell lines such as DU-145 (prostate cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency.
  • Mechanistic Insights : Studies suggest that DBFPA may induce apoptosis in cancer cells through the activation of specific signaling pathways, including those related to oxidative stress and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DBFPA against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. The results indicated that DBFPA inhibited bacterial growth at concentrations as low as 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Properties

In a comparative study assessing the anticancer effects of several halogenated compounds, DBFPA was found to exhibit superior cytotoxicity against DU-145 cells compared to other analogs. The compound's IC50 value was determined to be approximately 16.5 µM, highlighting its potential for development into a therapeutic agent for prostate cancer .

Data Summary Table

Biological ActivityTarget Organisms/CellsIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus32Disruption of cell membranes
Candida albicans25Metabolic interference
AnticancerDU-145 (Prostate Cancer)16.5Induction of apoptosis
MCF-7 (Breast Cancer)TBDActivation of oxidative stress

Q & A

Q. What are the optimal synthetic routes for 2,6-Dibromo-3-fluorophenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Halogenation and coupling : Start with fluorophenylacetic acid derivatives (e.g., 3-fluorophenylacetic acid) and perform bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 as a catalyst. The regioselectivity of bromine substitution at the 2,6-positions can be controlled by steric and electronic effects of the fluorine substituent .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate the product. Purity can be verified via 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F}-NMR (≥98% purity) .
  • Yield optimization : Kinetic studies suggest that lower temperatures (0–5°C) reduce side reactions like over-bromination. Typical yields range from 45% to 65% depending on stoichiometric ratios .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR analysis : 19F^{19}\text{F}-NMR is critical for confirming fluorine presence (δ ≈ -110 to -120 ppm for aromatic F). 1H^1\text{H}-NMR should show distinct aromatic protons (doublets due to Br/F coupling) and the acetic acid side chain (singlet at δ ≈ 3.6–3.8 ppm) .
  • Mass spectrometry : High-resolution LC-MS (ESI⁻ mode) should exhibit a molecular ion peak at m/zm/z 335.8 (C8_8H4_4Br2_2FO2_2^-) with isotopic patterns matching bromine’s natural abundance .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and analyze using Mercury software (Cambridge Crystallographic Data Centre) to resolve bond angles and halogen interactions .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational modeling : Use density functional theory (DFT) to calculate electron density maps. The strong electron-withdrawing effects of Br and F reduce electron density at the aromatic ring, making Suzuki-Miyaura coupling challenging. Pre-activation with Pd(OAc)2_2/SPhos ligand systems improves reactivity .
  • Experimental validation : Compare reaction rates with analogs (e.g., 2,6-dichloro-3-fluorophenylacetic acid). Kinetic studies show Br substituents slow coupling due to increased steric bulk and reduced oxidative addition efficiency in Pd catalysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F-NMR shifts) for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-reference NMR with FT-IR (C=O stretch ≈ 1700 cm⁻¹) and XPS (Br 3d binding energy ≈ 70 eV) to confirm functional groups. Discrepancies in 19F^{19}\text{F}-NMR may arise from solvent polarity or hydrogen bonding; test in DMSO-d6_6 vs. CDCl3_3 .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., phenyl-d5_5 acetic acid) to isolate coupling effects in NMR spectra .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze via HPLC-UV (λ = 254 nm) over 6 months. Hydrolysis of the acetic acid moiety (to 2,6-dibromo-3-fluorophenol) occurs at >40°C, confirmed by LC-MS degradation peaks at m/zm/z 275.9 .
  • Light sensitivity : UV-Vis studies show photodegradation under 254 nm light; store in amber vials with desiccants to prevent radical-mediated decomposition .

Key Considerations for Researchers

  • Synthetic challenges : Regioselective bromination requires careful optimization of Lewis acid catalysts and temperature .
  • Analytical contradictions : Always cross-validate spectral data with orthogonal methods (e.g., X-ray vs. NMR) to avoid misassignment .
  • Biological relevance : While not directly studied here, fluorinated analogs are often bioactive; consider in vitro assays for cytotoxicity or enzyme inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluorophenylacetic acid
Reactant of Route 2
2,6-Dibromo-3-fluorophenylacetic acid

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